molecular formula C17H12ClNO2S B5791098 2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde

2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde

Cat. No. B5791098
M. Wt: 329.8 g/mol
InChI Key: QSPHTSJGDBVJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde, commonly known as CPTMQ, is a synthetic compound that belongs to the class of quinolinecarbaldehydes. It is an important intermediate in the synthesis of various biologically active compounds and is widely used in scientific research. The chemical structure of CPTMQ is shown below:

Mechanism of Action

The mechanism of action of CPTMQ is not well understood. However, it is believed that CPTMQ exerts its biological activity by interacting with specific targets in the body such as enzymes, receptors, and ion channels. For example, CPTMQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPTMQ has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
CPTMQ has been reported to have various biochemical and physiological effects. For example, CPTMQ has been shown to exhibit antioxidant activity and to scavenge free radicals. CPTMQ has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, CPTMQ has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPTMQ is its versatility as a building block for the synthesis of various biologically active compounds. CPTMQ is also relatively easy to synthesize and is commercially available. However, one of the limitations of CPTMQ is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, CPTMQ has been reported to be toxic to some cell lines at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the use of CPTMQ in scientific research. One direction is the synthesis of novel biologically active compounds based on the structure of CPTMQ. Another direction is the development of new assays to study the biological activity of CPTMQ and its derivatives. In addition, the use of CPTMQ as a fluorescent probe for the detection of metal ions is an area of active research. Finally, the development of new methods for the synthesis of CPTMQ and its derivatives is an ongoing area of research.

Synthesis Methods

The synthesis of CPTMQ involves the reaction of 4-chlorobenzenethiol with 7-methoxy-3-quinolinecarbaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or ethanol and is typically carried out under reflux conditions. The yield of CPTMQ can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

CPTMQ has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds. For example, CPTMQ has been used as a precursor for the synthesis of quinoline-based antimalarial agents, anticancer agents, and anti-inflammatory agents. CPTMQ has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-7-methoxyquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-21-14-5-2-11-8-12(10-20)17(19-16(11)9-14)22-15-6-3-13(18)4-7-15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPHTSJGDBVJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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